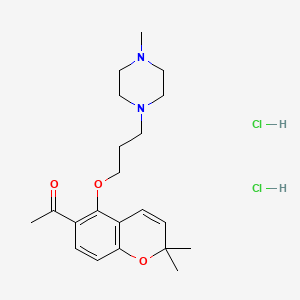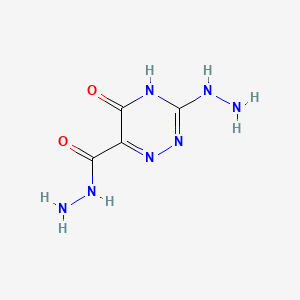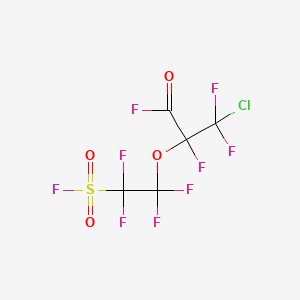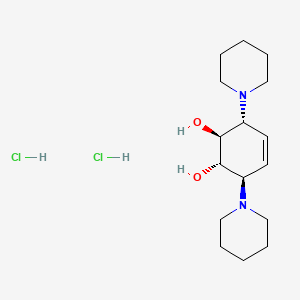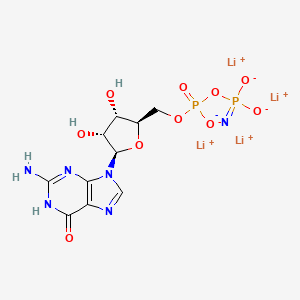
Guanosine, 5'-(trihydrogen imidodiphosphate), tetralithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is a synthetic analog of guanosine triphosphate. This compound is known for its ability to bind and irreversibly activate G proteins, making it a valuable tool in biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt typically involves the reaction of guanosine with imidodiphosphate under controlled conditions. The reaction is carried out in the presence of lithium ions to form the tetralithium salt. The process requires careful control of pH and temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt, which can be used in further biochemical studies .
Scientific Research Applications
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is widely used in scientific research due to its ability to activate G proteins. Some of its applications include:
Chemistry: Used as a non-hydrolyzable analog of guanosine triphosphate in studies of GTP-binding proteins.
Biology: Employed in studies of protein synthesis and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases involving G protein-coupled receptors.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to G proteins and irreversibly activating them. This activation leads to the modulation of various cellular processes, including signal transduction, protein synthesis, and metabolic regulation. The molecular targets of the compound include GTP-binding proteins and ADP-ribosylation factors, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Guanosine, 5’-(trihydrogen imidodiphosphate), trisodium salt: Another analog of guanosine triphosphate with similar properties but different ionic composition.
Guanosine, 5’-(trihydrogen imidodiphosphate), trisodium salt hydrate: A hydrated form of the trisodium salt with similar applications.
Uniqueness
Guanosine, 5’-(trihydrogen imidodiphosphate), tetralithium salt is unique due to its tetralithium composition, which provides distinct physicochemical properties compared to its sodium counterparts. This uniqueness makes it particularly valuable in specific biochemical applications where lithium ions play a crucial role .
Properties
CAS No. |
60522-21-6 |
|---|---|
Molecular Formula |
C10H12Li4N6O10P2 |
Molecular Weight |
466.1 g/mol |
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [azanidylidene(dioxido)-λ5-phosphanyl] phosphate |
InChI |
InChI=1S/C10H14N6O10P2.4Li/c11-10-14-7-4(8(19)15-10)13-2-16(7)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(12,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H5-2,11,12,14,15,19,20,21,22,23);;;;/q-2;4*+1/p-2/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
LJRKMCNPNHKCDV-ZVQJTLEUSA-L |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


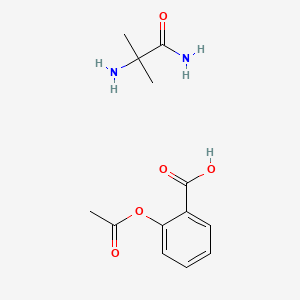

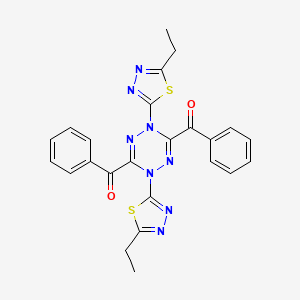
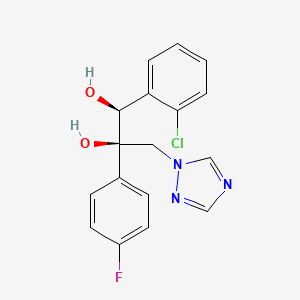
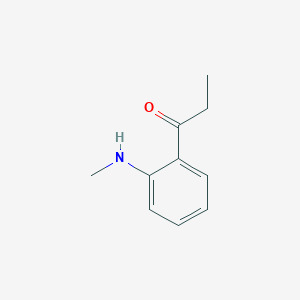
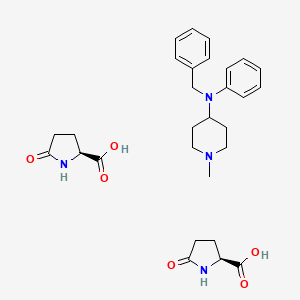
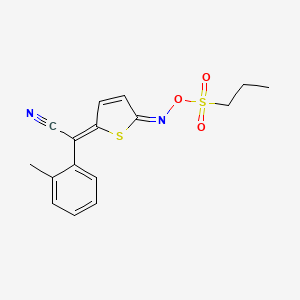
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)
